3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(3-BROMOPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(3-BROMOPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzodioxole moiety, a bromophenyl group, and a pyrrolidine-2,5-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(3-BROMOPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reactions: The final step involves coupling the benzodioxole and bromophenyl intermediates with a pyrrolidine-2,5-dione derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen or other substituent.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a carboxylic acid derivative, while reduction of the bromophenyl group could yield a phenyl derivative .
Scientific Research Applications
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(3-BROMOPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(3-BROMOPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and have similar biological activities.
Bromophenyl Derivatives: Compounds with a bromophenyl group often exhibit similar reactivity and applications.
Uniqueness
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(3-BROMOPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-bromophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c19-12-2-1-3-13(7-12)21-17(22)8-14(18(21)23)20-9-11-4-5-15-16(6-11)25-10-24-15/h1-7,14,20H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSFUMVOSNOWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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